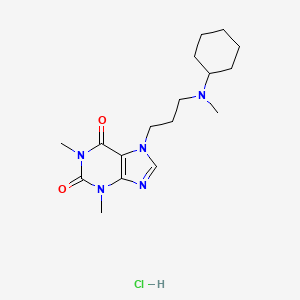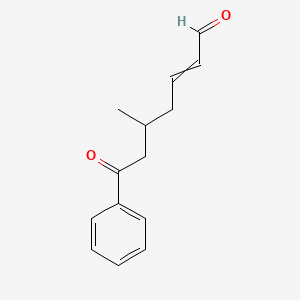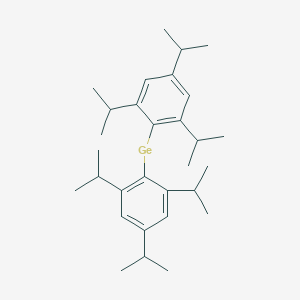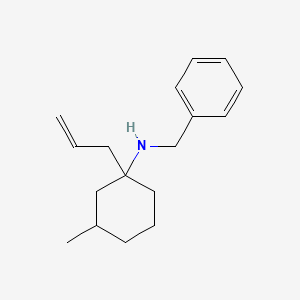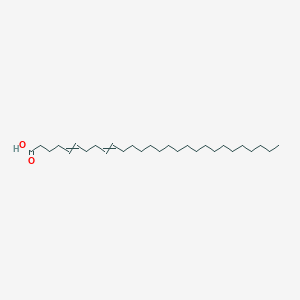
Octacosa-5,9-dienoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Octacosa-5,9-dienoic acid is a long-chain unsaturated fatty acid characterized by the presence of two double bonds at the 5th and 9th positions
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of octacosa-5,9-dienoic acid typically involves the stereoselective cross-cyclomagnesiation reaction of terminal aliphatic and oxygen-containing 1,2-dienes with Grignard reagents in the presence of a Cp2TiCl2 catalyst . This method yields the desired dienoic acid with high selectivity and efficiency.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned catalytic processes. The scalability of these methods ensures the production of significant quantities of the compound for various applications.
化学反应分析
Types of Reactions: Octacosa-5,9-dienoic acid undergoes several types of chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.
Reduction: Hydrogenation can reduce the double bonds to yield saturated fatty acids.
Substitution: The double bonds can participate in addition reactions with halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) in the presence of a palladium (Pd) catalyst is typically used for hydrogenation.
Substitution: Halogenation reactions often use bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed:
Oxidation: Epoxides, diols
Reduction: Saturated fatty acids
Substitution: Halogenated derivatives
科学研究应用
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its role in cellular processes and potential as a bioactive compound.
Industry: Utilized in the production of specialty chemicals and materials due to its unique chemical properties.
作用机制
The mechanism by which octacosa-5,9-dienoic acid exerts its effects involves the inhibition of topoisomerase enzymes. These enzymes play a crucial role in DNA replication and transcription by altering the topological state of DNA. This compound stabilizes the DNA-topoisomerase complex, preventing the re-ligation of DNA strands and ultimately leading to cell death . This mechanism is particularly relevant in the context of anticancer research.
相似化合物的比较
Octacosa-5,9-dienoic acid can be compared with other dienoic acids, such as:
Eicosa-5,9-dienoic acid: Similar inhibitory activity on topoisomerase enzymes but with a shorter carbon chain.
Icosadienoic acid: Another dienoic acid with similar chemical properties but different biological activities.
The uniqueness of this compound lies in its long carbon chain and specific positioning of double bonds, which confer distinct chemical and biological properties.
属性
CAS 编号 |
129596-74-3 |
|---|---|
分子式 |
C28H52O2 |
分子量 |
420.7 g/mol |
IUPAC 名称 |
octacosa-5,9-dienoic acid |
InChI |
InChI=1S/C28H52O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28(29)30/h19-20,23-24H,2-18,21-22,25-27H2,1H3,(H,29,30) |
InChI 键 |
SQYBLVIRHDYEKI-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCCC=CCCC=CCCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


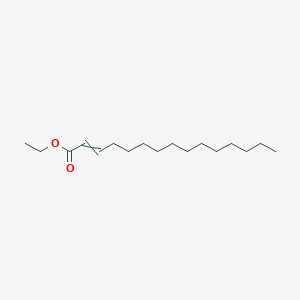
![2-[2-[2,6-Dinitro-4-(trifluoromethyl)phenyl]sulfanylethylsulfanyl]-1,3-dinitro-5-(trifluoromethyl)benzene](/img/structure/B14276248.png)
